molecular formula C13H15NO3 B2682948 Methyl (3-(benzofuran-2-yl)propyl)carbamate CAS No. 2034558-12-6

Methyl (3-(benzofuran-2-yl)propyl)carbamate

Cat. No. B2682948
CAS RN: 2034558-12-6
M. Wt: 233.267
InChI Key: OQAZTFIVRQAMHW-UHFFFAOYSA-N
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Description

“Methyl (3-(benzofuran-2-yl)propyl)carbamate” is a chemical compound that contains a benzofuran ring . Benzofuran compounds are ubiquitous in nature and have been shown to exhibit various biological activities . This compound is available for purchase for research purposes.


Synthesis Analysis

The synthesis of benzofuran compounds has been a topic of interest in recent years . The key transformations in the total synthesis of these compounds involve copper-mediated and palladium-catalyzed coupling reactions .


Molecular Structure Analysis

The molecular structure of “this compound” includes a benzofuran ring, which is a key heterocycle . This ring is installed during the total synthesis of the compound .


Chemical Reactions Analysis

Benzofuran compounds undergo various chemical reactions. For instance, they can undergo copper-mediated and palladium-catalyzed coupling reactions . They can also undergo a 5-endo-dig iodocyclization .

Scientific Research Applications

Antitumor Applications

Methyl (3-(benzofuran-2-yl)propyl)carbamate has shown promise in the field of cancer research, particularly as an antitumor agent. For example, a study by Atassi and Tagnon (1975) found that a compound structurally related to this compound, identified as R 17934 -NSC 238159, was active against several types of leukemia and carcinomas, highlighting its potential clinical application due to low toxicity at therapeutically active doses (Atassi & Tagnon, 1975).

Photochemical Properties

Research on the photochemical properties of benzofuran compounds has led to the identification of new photoproducts, which could have implications for developing light-sensitive materials or chemical sensors. Georgarakis, Rosenkranz, and Schmid (1971) investigated the irradiation of benzofurazan, yielding compounds with potential for further chemical applications (Georgarakis, Rosenkranz, & Schmid, 1971).

Agricultural Applications

In agriculture, the compound has been explored for its fungicide potential. Campos et al. (2015) developed solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim (methyl-2-benzimidazole carbamate), a compound related to this compound, demonstrating its utility in fungal disease prevention and control (Campos et al., 2015).

Anticholinesterase Activity

Another significant application is in the development of anticholinesterase agents. Luo et al. (2005) synthesized novel carbamates based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, assessing them for anticholinesterase action. These compounds showed potent inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), indicating potential for therapeutic use in conditions like Alzheimer's disease (Luo et al., 2005).

Environmental Stability and Degradation

The environmental stability and degradation of carbamate compounds, including those related to this compound, have been studied to understand their impact on ecosystems. For instance, Parkin, Shelton, and Robinson (1991) developed methods for characterizing the hydrolysis of carbofuran in soil, providing insights into the environmental behavior of carbamate pesticides (Parkin, Shelton, & Robinson, 1991).

Safety and Hazards

While specific safety and hazard information for “Methyl (3-(benzofuran-2-yl)propyl)carbamate” was not found, it’s important to handle all chemicals with care. Always use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

Benzofuran compounds, including “Methyl (3-(benzofuran-2-yl)propyl)carbamate”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on the development of promising compounds with target therapy potentials and little side effects .

properties

IUPAC Name

methyl N-[3-(1-benzofuran-2-yl)propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-16-13(15)14-8-4-6-11-9-10-5-2-3-7-12(10)17-11/h2-3,5,7,9H,4,6,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAZTFIVRQAMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCCC1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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